Epigalantamine
CAS No.: 1668-85-5
Cat. No.: VC21347062
Molecular Formula: C17H21NO3
Molecular Weight: 287.35 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 1668-85-5 |
---|---|
Molecular Formula | C17H21NO3 |
Molecular Weight | 287.35 g/mol |
IUPAC Name | (1S,12S,14S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol |
Standard InChI | InChI=1S/C17H21NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3/t12-,14+,17+/m1/s1 |
Standard InChI Key | ASUTZQLVASHGKV-IFIJOSMWSA-N |
Isomeric SMILES | CN1CC[C@@]23C=C[C@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)O |
SMILES | CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O |
Canonical SMILES | CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O |
Appearance | Off-White to Pale Yellow Solid |
Melting Point | 183-185°C |
Chemical Identity and Structure
Epigalantamine is classified as a diastereomer of galantamine, possessing the molecular formula C₁₇H₂₁NO₃ and a molecular weight of 287.35400 g/mol . This alkaloid features specific structural characteristics that differentiate it from galantamine, while maintaining core functional elements responsible for its biological activity.
Physical and Chemical Properties
Epigalantamine possesses several notable physical and chemical properties that contribute to its pharmacological profile and potential applications. These properties are summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C₁₇H₂₁NO₃ |
Molecular Weight | 287.35400 g/mol |
Density | 1.28 g/cm³ |
Melting Point | 183-185°C |
Boiling Point | 439.3°C at 760 mmHg |
Flash Point | 219.5°C |
Solubility in DMSO | 60 mg/mL (208.8 mM) |
The compound demonstrates moderate solubility in DMSO, which is an important consideration for laboratory research and pharmaceutical development . Its relatively high melting and boiling points suggest molecular stability under standard laboratory and physiological conditions .
Structural Characteristics
Epigalantamine has a complex tetracyclic structure that contributes to its specific biological activities. The SMILES notation for epigalantamine is O(C)C1=C2C=3[C@]4(C@@(CC@HC=C4)[H])CCN(C)CC3C=C1, representing its precise three-dimensional arrangement . This spatial configuration is critical for its interaction with acetylcholinesterase and other potential biological targets.
Biological Activity
Acetylcholinesterase Inhibition
Epigalantamine's primary documented biological activity is its inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft . This inhibitory action has been quantified, with epigalantamine demonstrating an EC50 value of 45.7 μM for AChE inhibition . This property is particularly significant given the role of acetylcholine in cognitive function and the potential therapeutic applications of AChE inhibitors in conditions characterized by cholinergic deficits.
Comparison with Galantamine
As a diastereomer of galantamine (which is an established AChE inhibitor used in treating Alzheimer's disease), epigalantamine shares structural similarities but exhibits different stereochemistry. This stereochemical difference likely accounts for variations in potency and potentially other pharmacological properties between the two compounds . The EC50 value reported for epigalantamine suggests it may be less potent than galantamine as an AChE inhibitor, though direct comparative studies would be needed to confirm this assessment.
Package Size | Typical Price Range | Common Availability |
---|---|---|
1 mg | $126 | Readily available |
5 mg | $259 | Readily available |
10 mg | $370 | Readily available |
25 mg | $623 | Readily available |
50 mg | Inquiry based | Limited availability |
1 mL × 10 mM (in DMSO) | $255 | Readily available |
These commercial preparations facilitate research into epigalantamine's properties and potential applications, enabling both academic and pharmaceutical research efforts .
Related Compounds
Galantamine
The most closely related compound to epigalantamine is galantamine itself, which differs stereochemically as epigalantamine is its diastereomer . Galantamine is an established pharmaceutical agent used in treating Alzheimer's disease, marketed under various brand names including Razadyne and Reminyl.
Epinorgalanthamine
Another related compound is epinorgalanthamine (N-Desmethyl-epigalantamine), which is a demethylated form of galantamine and has been identified as a galantamine metabolite (M16) . While this compound is distinct from epigalantamine, their structural similarities suggest potential parallels in biological activity and applications that may warrant comparative investigation.
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